5-Hydroxypentanoic Acid Methyl Ester-d4
Description
Significance of Hydroxy Fatty Acid Esters in Synthetic Chemistry and Biological Systems
Hydroxy fatty acid esters are a diverse class of molecules that hold considerable importance in both synthetic chemistry and biology. In chemistry, the presence of both a hydroxyl and an ester functional group within the same molecule makes them versatile intermediates. nih.gov The hydroxyl group can be a site for further chemical modification, such as esterification with other fatty acids, while the ester group can undergo reactions like hydrolysis or transesterification. nih.govsmolecule.com This dual functionality allows chemists to construct more complex molecules and libraries of compounds for various applications. mdpi.com
In the biological realm, a specific group of these compounds, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged as a unique class of endogenous lipids with significant bioactivity. mdpi.com First identified in 2014, FAHFAs have been shown to possess anti-inflammatory properties and to play a role in glucose metabolism and insulin (B600854) sensitivity. mdpi.comnih.govresearchgate.net Research has indicated that levels of certain FAHFAs are diminished in individuals with insulin resistance, and their administration can improve glucose uptake. mdpi.comresearchgate.net These lipids act as signaling molecules, influencing cellular processes and contributing to metabolic regulation. nih.govnumberanalytics.comwikipedia.org The study of FAHFAs is a burgeoning field, with research exploring their potential as diagnostic biomarkers and therapeutic agents for metabolic diseases. nih.govnih.gov
Rationale for Deuterated Analogues in Contemporary Chemical and Biological Investigations
The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (D), is a powerful strategy employed in modern chemical and biological research. nih.gov This process, known as deuteration, creates analogues that are chemically similar in shape and size to their hydrogen-containing counterparts but possess a key physical difference: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a significantly slower rate than those involving a C-H bond. nih.gov
Researchers leverage the KIE for several purposes. In medicinal chemistry and pharmacology, deuteration is used to enhance a drug's metabolic stability. nih.govucsb.edu Many drugs are broken down by metabolic enzymes, often through the cleavage of C-H bonds. By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed, potentially leading to a longer drug half-life, improved pharmacokinetic profiles, and a more durable effect. nih.govyoutube.com The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle. nih.govucsb.edu
Beyond pharmacokinetics, deuterated compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. wikipedia.orgucsb.edu By tracking the position of the deuterium label in the products of a reaction or metabolic process, scientists can gain precise insights into how chemical transformations occur. Furthermore, deuterated molecules serve as ideal internal standards for quantitative analysis using mass spectrometry, as their mass difference allows for clear differentiation from the non-labeled analyte while maintaining nearly identical chemical behavior during sample preparation and analysis. ucsb.edunih.gov
| Application Area | Rationale and Purpose | Example |
|---|---|---|
| Pharmacokinetics | Utilizes the kinetic isotope effect to slow metabolic breakdown at specific sites, potentially improving a drug's half-life and tolerability. nih.govyoutube.com | Development of deuterated drugs like deutetrabenazine to reduce the rate of metabolism. ucsb.edu |
| Mechanistic Studies | Used as tracers to follow the path of atoms through complex chemical reactions, clarifying reaction pathways and kinetics. wikipedia.orgucsb.edu | Studying enzymatic reactions to determine which C-H bonds are broken during catalysis. |
| Metabolic Pathway Analysis | Allows researchers to trace the metabolism of a compound in biological systems without altering its fundamental biological activity. isowater.com | Investigating the percutaneous absorption and subsequent distribution of substances. nih.gov |
| Quantitative Analysis | Serves as an ideal internal standard in mass spectrometry for precise quantification of the non-deuterated analogue. ucsb.edu | Use of a deuterated standard to accurately measure the concentration of a drug in a patient's blood sample. |
Overview of 5-Hydroxypentanoic Acid Methyl Ester-d4 within Current Research Paradigms
5-Hydroxypentanoic Acid Methyl Ester-d4 is the deuterated analogue of methyl 5-hydroxypentanoate. nih.govorthandex.com Within the context of modern research, its primary role is that of a labeled intermediate used in the multi-step synthesis of more complex, biologically significant molecules. theclinivex.com Specifically, it has been identified as an isotope-labeled intermediate in the synthesis of (-)-Exiguolide, a complex organic molecule. theclinivex.com
The incorporation of four deuterium atoms into its structure makes 5-Hydroxypentanoic Acid Methyl Ester-d4 a valuable tool for the applications described in the previous section. When used in a synthetic sequence, the deuterium label can be carried through to the final product. This allows the final molecule to be used in metabolic studies or as a standard for mass spectrometry. The stability of the C-D bonds ensures that the label is retained throughout the chemical transformations, providing a reliable marker for tracking the molecule's fate in subsequent experiments. Its utility is therefore not in its own biological activity, but in its function as a precisely labeled building block for creating advanced research tools.
| Property | Value |
|---|---|
| Chemical Name | 5-Hydroxypentanoic Acid Methyl Ester-d4 |
| Synonyms | Methyl 5-Hydroxypentanoate-d4, Methyl 5-Hydroxyvalerate-d4 orthandex.com |
| Molecular Formula | C₆H₈D₄O₃ orthandex.com |
| Molecular Weight | ~136.18 g/mol smolecule.com |
| Primary Research Use | Isotope-labeled intermediate in chemical synthesis. theclinivex.com |
Properties
Molecular Formula |
C₆H₈D₄O₃ |
|---|---|
Molecular Weight |
136.18 |
Synonyms |
Methyl 5-Hydroxypentanoate-d4; Methyl 5-Hydroxyvalerate-d4; Methyl δ-Hydroxyvalerate-d4; 5-Hydroxy-valeric Acid Methyl Ester-d4; 5-Hydroxy-pentanoic Acid Methyl Ester-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Elucidation of Synthetic Pathways for 5-Hydroxypentanoic Acid Methyl Ester-d4
The synthesis of 5-Hydroxypentanoic Acid Methyl Ester-d4 can be approached through several strategic pathways, primarily focusing on the reduction of a suitable precursor with a deuterium (B1214612) source. A plausible and efficient method involves the asymmetric hydrogenation of a γ-keto ester, which allows for both deuterium incorporation and stereochemical control.
The incorporation of deuterium into the target molecule is typically achieved through catalytic reduction using deuterium gas (D₂) or a deuterium-donating reagent like sodium borodeuteride (NaBD₄). The regioselectivity of deuteration is critical and is often dictated by the functional groups present in the precursor molecule.
For instance, the reduction of a γ-keto ester precursor, methyl 5-oxopentanoate, with deuterium gas in the presence of a suitable catalyst, would lead to the formation of 5-Hydroxypentanoic Acid Methyl Ester-d2, with two deuterium atoms incorporated at the hydroxyl-bearing carbon and the adjacent carbon. To achieve the desired d4 labeling, a precursor with pre-existing deuterium atoms or a multi-step deuteration strategy would be necessary. A potential mechanism involves the enolization of the keto-ester under basic or acidic conditions in the presence of a deuterium source like D₂O, leading to the exchange of α-protons with deuterium. Subsequent reduction of the deuterated keto-ester would then yield the d4-labeled product.
The regioselectivity of this process is highly dependent on the reaction conditions and the catalyst employed. For example, certain ruthenium catalysts have shown high regioselectivity in the deuteration of specific positions in organic molecules chemrxiv.org.
The choice of precursor is paramount for a successful synthesis. A common precursor for 5-hydroxypentanoic acid is δ-valerolactone. The synthesis of the deuterated methyl ester could potentially start from a deuterated lactone or involve the deuteration of a suitable open-chain precursor.
Derivatization plays a crucial role in both the synthesis and analysis of the target compound. For instance, the esterification of a deuterated 5-hydroxypentanoic acid with methanol is a key derivatization step to obtain the final product. In analytical contexts, derivatization with reagents like deuterated N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA-d9) can be employed to create internal standards for gas chromatography-mass spectrometry (GC-MS) quantification of related metabolites.
A general synthetic approach could involve the following steps:
Preparation of a deuterated precursor: This could be achieved by methods such as the reduction of a diketone or a keto-ester with a deuterium source.
Esterification: The resulting deuterated hydroxy acid would then be esterified with methanol to yield 5-Hydroxypentanoic Acid Methyl Ester-d4.
Achieving stereochemical control is often a critical aspect of synthesizing biologically relevant molecules. Enantioselective synthesis of deuterated analogs can be accomplished using chiral catalysts or enzymes. For instance, the asymmetric hydrogenation of γ-keto esters using chiral ruthenium complexes can produce optically active hydroxy esters with high enantiomeric excess nih.gov. Similarly, keto ester reductases have been utilized for the stereoselective synthesis of δ-hydroxy-β-keto esters, which can be further reduced to the corresponding dihydroxy esters acs.orggoogle.com. The preparation of chiral deuterated primary alcohols of high enantiomeric purity has also been demonstrated using chiral trialkylborane reducing agents acs.org.
These methodologies can be adapted for the synthesis of specific stereoisomers of 5-Hydroxypentanoic Acid Methyl Ester-d4, which may be crucial for its application in metabolic studies or as a chiral building block.
Advanced Synthetic Techniques for Related Deuterated Pentanoic Acid Derivatives
Modern synthetic chemistry offers a range of advanced techniques applicable to the synthesis of deuterated pentanoic acid derivatives. These include:
Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen atoms with deuterium in a regioselective manner, often under mild conditions.
Enzymatic Reductions: The use of ketoreductases and other enzymes can provide high stereoselectivity in the synthesis of chiral deuterated hydroxy esters acs.org.
Organocatalysis: Chiral organocatalysts can be employed for the enantioselective deuteration of various functional groups.
These advanced methods offer greater control over the position and stereochemistry of deuterium incorporation, leading to the synthesis of highly specific isotopically labeled compounds.
Analytical Validation of Synthetic Purity and Isotopic Enrichment
The validation of the chemical purity and isotopic enrichment of 5-Hydroxypentanoic Acid Methyl Ester-d4 is essential for its use as an internal standard. This is typically achieved using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining both the chemical purity and the isotopic distribution of the synthesized compound. The retention time in the gas chromatogram provides information about the chemical purity, while the mass spectrum reveals the extent of deuteration by showing the mass-to-charge ratios of the molecular ion and its fragments researchgate.net. The isotopic enrichment can be calculated from the relative intensities of the peaks corresponding to the deuterated and non-deuterated species isotope.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique.
¹H NMR can be used to confirm the structure of the molecule and to determine the positions where deuterium has been incorporated by observing the disappearance or reduction in the intensity of proton signals.
²H NMR directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence in the molecule.
¹³C NMR can also be used to confirm the structure and may show subtle changes in chemical shifts upon deuteration.
The combination of these analytical methods provides a comprehensive validation of the synthesized 5-Hydroxypentanoic Acid Methyl Ester-d4, ensuring its suitability for its intended applications.
| Analytical Technique | Information Obtained |
| Gas Chromatography (GC) | Chemical Purity, Retention Time |
| Mass Spectrometry (MS) | Molecular Weight, Isotopic Distribution, Isotopic Enrichment |
| ¹H NMR Spectroscopy | Structural Confirmation, Location of Deuteration |
| ²H NMR Spectroscopy | Direct Detection of Deuterium, Confirmation of Labeling |
| ¹³C NMR Spectroscopy | Structural Confirmation |
Advanced Analytical Applications in Chemical and Biochemical Research
Application as an Internal Standard in Quantitative Mass Spectrometry
The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, offering unparalleled accuracy and precision by correcting for sample loss during preparation and variations in instrument response. 5-Hydroxypentanoic Acid Methyl Ester-d4 is an exemplary internal standard for the quantification of its unlabeled analogue and related compounds in complex biological and environmental matrices.
Isotope Dilution Mass Spectrometry (IDMS) Method Development
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest metrological quality in quantitative measurements. The development of IDMS methods using 5-Hydroxypentanoic Acid Methyl Ester-d4 involves the addition of a known amount of the deuterated standard to a sample containing the unlabeled analyte. The key principle is that the labeled and unlabeled compounds behave identically during sample preparation and analysis, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.
The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte. This approach effectively mitigates errors arising from incomplete extraction, matrix effects, and instrument instability. For instance, in the quantification of 5-hydroxypentanoic acid, a critical metabolite, the d4-labeled methyl ester serves as an ideal internal standard after derivatization of the biological sample.
| Parameter | Description |
| Analyte | 5-Hydroxypentanoic Acid |
| Internal Standard | 5-Hydroxypentanoic Acid Methyl Ester-d4 |
| Principle | Addition of a known amount of the internal standard to the sample prior to processing. The ratio of the mass spectrometric signals of the analyte and the standard is proportional to the analyte's concentration. |
| Advantages | High precision and accuracy, correction for matrix effects and sample loss. |
Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
In Liquid Chromatography-Mass Spectrometry (LC-MS), 5-Hydroxypentanoic Acid Methyl Ester-d4 is invaluable for optimizing analytical protocols. Its use allows for the fine-tuning of chromatographic separation and mass spectrometric detection parameters. During method development, the deuterated standard helps in identifying the retention time of the analyte and optimizing the mobile phase composition and gradient to achieve the best separation from interfering compounds in the matrix.
Furthermore, in the mass spectrometer, the fragmentation pattern of the d4-labeled standard can be used to optimize collision energies and other parameters for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. This ensures maximum sensitivity and specificity for the quantification of the target analyte. A well-developed LC-MS/MS method will exhibit high recovery and minimal matrix effects, which can be rigorously assessed using the deuterated internal standard. nih.govnih.gov
Table: Key Parameters in LC-MS Protocol Optimization
| Parameter | Role of 5-Hydroxypentanoic Acid Methyl Ester-d4 |
| Chromatographic Resolution | Helps to confirm the retention time and peak shape of the analyte. |
| Mobile Phase Gradient | Used to optimize the separation of the analyte from matrix components. |
| Mass Spectrometric Detection | Aids in optimizing MRM transitions and collision energies for maximum sensitivity. |
| Method Validation | Essential for assessing accuracy, precision, and recovery. mdpi.com |
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. 5-Hydroxypentanoic Acid Methyl Ester-d4 is used in the development of GC-MS protocols for the analysis of short-chain fatty acid esters and related compounds. The internal standard is added to the sample before derivatization and extraction.
The optimization of GC-MS methods involves selecting the appropriate GC column, temperature programming, and injector settings to achieve good chromatographic separation. semanticscholar.org The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific ions for both the analyte and the deuterated standard are monitored to enhance sensitivity and selectivity. d-nb.info The nearly identical retention times of the analyte and the internal standard ensure that any variations in injection volume or chromatographic conditions affect both compounds equally, leading to highly reliable quantitative results. plantarchives.org
Table: GC-MS Protocol Development using Deuterated Standards
| Parameter | Optimization Goal |
| GC Column Selection | Achieve baseline separation of the analyte from isomers and matrix interferences. |
| Temperature Program | Ensure sharp, symmetrical peaks for both the analyte and the internal standard. |
| Ionization Mode | Typically Electron Ionization (EI) for reproducible fragmentation patterns. jeol.com |
| Selected Ion Monitoring (SIM) | Monitor characteristic ions to maximize signal-to-noise ratio. |
Utility in Spectroscopic Research for Mechanistic Elucidation
Beyond its role as an internal standard, 5-Hydroxypentanoic Acid Methyl Ester-d4 is a valuable tool in spectroscopic research aimed at understanding chemical structures and reaction mechanisms. The presence of deuterium (B1214612) atoms provides a unique spectroscopic signature that can be exploited in various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium atoms in 5-Hydroxypentanoic Acid Methyl Ester-d4 serve as silent markers in ¹H NMR spectra, simplifying complex spectra and aiding in the assignment of proton signals. Conversely, ²H (deuterium) NMR can be used to probe the specific sites of labeling and to study molecular dynamics, such as rotational and translational motion.
By comparing the NMR spectra of the labeled and unlabeled compounds, researchers can gain detailed insights into the chemical environment of specific atoms within the molecule. This is particularly useful in studying enzyme-catalyzed reactions or other complex chemical transformations where tracking the fate of specific hydrogen atoms is crucial.
High-Resolution Mass Spectrometry for Isotopic Profiling and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov When analyzing 5-Hydroxypentanoic Acid Methyl Ester-d4, HRMS can confirm the incorporation and location of the deuterium atoms.
Furthermore, the fragmentation patterns of the deuterated compound in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the structure of the molecule and the mechanisms of fragmentation. mdpi.com By comparing the fragmentation of the labeled and unlabeled compounds, researchers can deduce the positions of the deuterium atoms and understand how different parts of the molecule behave upon collision-induced dissociation. researchgate.net This information is critical for the structural elucidation of unknown metabolites and for understanding reaction pathways. The distinct isotopic signature of the d4-labeled compound allows for clear differentiation from naturally occurring isotopes, enhancing the reliability of isotopic profiling studies.
Methodological Advancements in Sample Preparation for Labeled Compound Analysis
The preparation of samples for the analysis of 5-hydroxypentanoic acid, utilizing 5-Hydroxypentanoic Acid Methyl Ester-d4 as an internal standard, typically involves several key steps: extraction from the biological matrix, purification to remove interfering substances, and often derivatization to enhance analytical properties. Recent advancements have focused on improving the efficiency, reproducibility, and sensitivity of these processes.
Extraction and Purification Techniques
Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are two of the most common initial steps for extracting small molecules like 5-hydroxypentanoic acid from biological fluids such as plasma or urine.
In a study focused on the closely related compound, 3-hydroxypentanoic acid, researchers initially investigated various LLE solvents, including ethyl acetate, dichloromethane, tert-butyl methyl ether, hexane, and toluene. However, these solvents failed to yield recoveries greater than 50%. nih.gov This highlights a common challenge in LLE where the polarity and solubility of the analyte must be carefully matched with the extraction solvent to achieve high efficiency.
Subsequently, the same study explored protein precipitation, a simpler and often faster technique. nih.gov Different deproteinating agents were tested, including methanol and acetonitrile, alone and in combination with formic acid. The optimal method was found to be precipitation with methanol containing 0.2% formic acid, which resulted in excellent recovery, improved peak shape, and reduced baseline noise in the subsequent LC-MS/MS analysis. nih.gov This approach is highly relevant for the analysis of 5-hydroxypentanoic acid, given their structural similarities.
Solid-Phase Extraction (SPE) offers a more selective alternative to LLE and PPT, providing cleaner extracts by utilizing specific interactions between the analyte and a solid sorbent. For polar compounds like hydroxy fatty acids, reversed-phase sorbents such as C18 or hydrophilic-lipophilic balanced (HLB) polymers are commonly employed. The selection of appropriate wash and elution solvents is critical to remove interferences while ensuring high recovery of the target analyte and the deuterated internal standard.
A typical SPE workflow for a compound like 5-hydroxypentanoic acid would involve:
Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
Loading the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
Washing the cartridge with a weak solvent to remove hydrophilic impurities while retaining the analyte and internal standard.
Eluting the analyte and internal standard with a stronger organic solvent.
The table below summarizes the recovery data from a methods validation study for 3-hydroxypentanoic acid using protein precipitation, which provides a strong indication of the expected performance for 5-hydroxypentanoic acid. nih.gov
| Analyte | Sample Preparation Method | Recovery (%) | Relative Standard Deviation (RSD, %) |
| 3-Hydroxypentanoic Acid | Protein Precipitation (Methanol with 0.2% Formic Acid) | >88% | <15% |
| Internal Standard (Sulbactam) | Protein Precipitation (Methanol with 0.2% Formic Acid) | >88% | <15% |
This interactive table presents recovery data for a method developed for a structurally similar compound, 3-hydroxypentanoic acid, which is indicative of the performance expected for 5-hydroxypentanoic acid using a similar sample preparation protocol.
Derivatization for Enhanced Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often a necessary step to increase the volatility and thermal stability of polar analytes like 5-hydroxypentanoic acid. The hydroxyl and carboxylic acid functional groups are typically targeted in this process.
Silylation is a common derivatization technique where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process effectively masks the polar functional groups, leading to improved chromatographic peak shape and enhanced sensitivity. gcms.cz
Esterification , specifically methylation, is another widely used derivatization method for carboxylic acids. While 5-Hydroxypentanoic Acid Methyl Ester-d4 is already an ester, the native analyte, 5-hydroxypentanoic acid, would require esterification for GC-MS analysis. Reagents like BF3-methanol are effective for this purpose.
The choice of derivatization reagent is crucial and depends on the specific functional groups present in the analyte. For 5-hydroxypentanoic acid, a two-step derivatization involving esterification of the carboxylic acid followed by silylation of the hydroxyl group, or a single-step silylation of both functional groups, would be appropriate for GC-MS analysis.
The following table outlines common derivatization strategies for hydroxy fatty acids.
| Derivatization Method | Target Functional Group(s) | Common Reagent(s) | Analytical Technique |
| Silylation | Hydroxyl, Carboxylic Acid | BSTFA, MSTFA | GC-MS |
| Esterification | Carboxylic Acid | BF3-Methanol, Methanolic HCl | GC-MS |
This interactive table summarizes common derivatization methods applicable to the analysis of 5-hydroxypentanoic acid.
Investigation of Biochemical Roles and Metabolic Tracing Studies
Application in Stable Isotope-Resolved Metabolomics (SIRM)
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses non-radioactive, stable isotope-enriched compounds to trace the flow of atoms through metabolic networks. nih.gov By introducing a labeled precursor into a biological system (such as cell cultures, animal models, or human subjects), researchers can follow its transformation into various downstream metabolites. nih.govcaltech.edu This approach provides a dynamic view of metabolic activity, offering insights beyond the static snapshot provided by traditional metabolomics. nih.gov 5-Hydroxypentanoic Acid Methyl Ester-d4, with its four deuterium (B1214612) labels, is well-suited for SIRM studies, serving as a tracer to map metabolic pathways and quantify fluxes. cymitquimica.comnih.gov
Metabolic flux analysis using stable isotope tracers is a key method for investigating dynamic metabolic changes in both healthy and diseased states. nagwa.com While 13C-labeled substrates are most common for tracing carbon backbones, deuterated tracers like 5-Hydroxypentanoic Acid Methyl Ester-d4 offer a complementary approach, particularly for tracking hydrogen atoms and specific bond activities. nagwa.comebi.ac.uk
When a deuterated substrate is introduced into a system, the deuterium atoms are incorporated into downstream products. pearson.com By analyzing the mass isotopologue distribution of these products using high-resolution mass spectrometry, the contribution of the tracer to various pathways can be quantified. patsnap.comgoogle.com For instance, if 5-Hydroxypentanoic Acid Methyl Ester-d4 were metabolized via pathways that intersect with central carbon metabolism (e.g., after conversion to intermediates of the TCA cycle), the deuterium label would appear in metabolites like citrate, glutamate, and others. The pattern and extent of this labeling reveal the activity or "flux" through these specific biochemical routes. researchgate.net This method allows for the robust reconstruction of metabolic pathways and the identification of metabolic reprogramming in various conditions, such as cancer. nih.gov
| Metabolite | Expected Labeling Pattern | Biochemical Interpretation |
|---|---|---|
| Precursor (Tracer) | M+4 (fully labeled) | The starting labeled compound introduced into the system. |
| Metabolite A | M+4, M+3, M+2, M+1 | Direct product of the tracer, with potential for some deuterium loss through exchange reactions. google.com |
| Metabolite B (from a different pathway) | M+2, M+1 | Indicates that a fragment of the original tracer (containing 2 deuterium atoms) has entered this pathway. |
| Metabolite C (distant from tracer entry) | M+0 (unlabeled) | Suggests this pathway is not directly fed by the tracer or that all labels were lost in preceding reactions. |
A fundamental application of isotopic labeling is to establish direct links between a precursor molecule and its biosynthetic products. patsnap.com By feeding a labeled compound like 5-Hydroxypentanoic Acid Methyl Ester-d4 to a producing organism, such as a bacterium or fungus, and analyzing the resulting metabolites, researchers can definitively identify the compounds synthesized from this specific building block. patsnap.com
This technique is instrumental in the field of natural product discovery. Modern genome mining can predict the existence of biosynthetic gene clusters (BGCs), but connecting these BGCs to the actual molecules they produce is a significant challenge. patsnap.com A platform known as IsoAnalyst utilizes parallel stable isotope labeling to categorize metabolites based on their incorporation of labeled precursors. patsnap.com The observed isotopic patterns in the products are then compared against theoretical patterns predicted from the BGC annotations to link a molecule to its specific genetic blueprint. patsnap.com The use of 5-Hydroxypentanoic Acid Methyl Ester-d4 in such a system would enable researchers to screen for and identify natural products that use a five-carbon hydroxy acid scaffold in their biosynthesis.
Enzymatic Reaction Monitoring and Kinetic Isotope Effects (KIE) Analysis
Isotopically labeled compounds are invaluable tools for dissecting the mechanisms of enzyme-catalyzed reactions. The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect provides powerful evidence for determining which steps in a reaction are the slowest or "rate-limiting."
The KIE arises because the bond to a heavier isotope, like the carbon-deuterium (C-D) bond, has a lower zero-point energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down a reaction if this bond cleavage is part of the rate-determining step. google.com
By comparing the reaction kinetics of an enzyme with its normal substrate (e.g., methyl 5-hydroxypentanoate) versus its deuterated analog (5-Hydroxypentanoic Acid Methyl Ester-d4), researchers can infer mechanistic details. A significant KIE (where the reaction with the hydrogen-containing substrate is faster, kH/kD > 1) provides strong evidence that the C-H bond at the labeled position is broken during the rate-limiting step of the enzymatic reaction. This information helps to understand how the substrate binds in the enzyme's active site and the chemical steps involved in its transformation. Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that C-H bond breaking is not rate-limiting.
The KIE is quantified as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). For deuterium labeling, this is expressed as kH/kD. Measuring this ratio is a precise way to quantify isotopic fractionation and reaction rates.
Different experimental setups can be used, including non-competitive experiments where the rates of the deuterated and non-deuterated substrates are measured in separate reactions, or competitive experiments where a mixture of both substrates is used. The magnitude of the observed KIE can provide detailed information about the transition state of the reaction.
| Observed kH/kD Value | Interpretation | Implication for the Reaction Mechanism |
|---|---|---|
| ~ 1 | No primary KIE | C-H bond cleavage is not the rate-determining step. The slowest step occurs elsewhere in the reaction sequence. |
| 2 - 8 | Normal Primary KIE | C-H bond cleavage is the rate-determining step. The hydrogen is transferred in a linear fashion in the transition state. |
| > 8 | Large Primary KIE | Often indicates quantum mechanical tunneling of the hydrogen atom through the activation barrier. |
| < 1 | Inverse KIE | The transition state is "tighter" or more sterically hindered for the hydrogen than the ground state, or a change in hybridization occurs. |
Role as a Building Block in Complex Biochemical Synthesis
Beyond its use as a metabolic tracer, 5-Hydroxypentanoic Acid Methyl Ester-d4 serves as an isotopically labeled building block, or synthon, in the chemical synthesis of more complex molecules. nagwa.com Its non-deuterated parent compound, methyl 5-hydroxypentanoate, and the corresponding acid are versatile intermediates in organic synthesis. nih.gov They are used to construct various chemical structures, particularly chiral compounds and lactones.
For example, 5-hydroxypentanoic acid can undergo intramolecular esterification (cyclization) to form δ-valerolactone, an important organic intermediate for producing polyesters and pharmaceutical agents. Furthermore, derivatives of 5-hydroxypentanoic acid serve as key chiral building blocks in the asymmetric synthesis of complex natural products and other biologically active molecules. patsnap.com By employing 5-Hydroxypentanoic Acid Methyl Ester-d4 in these synthetic routes, chemists can use techniques like NMR and mass spectrometry to track the atoms from this specific precursor into the final product. biosynth.com This allows for the detailed study of reaction mechanisms, stereochemistry, and bond rearrangements during a multi-step synthesis.
Research into Biosynthetic Pathways of Natural Products
Stable isotope labeling is a cornerstone technique for unraveling the biosynthetic origins of complex natural products. By feeding a producing organism a labeled precursor, scientists can track the incorporation of the isotopic label into the final molecule, thereby identifying the building blocks and enzymatic steps involved in its assembly. While direct studies detailing the use of 5-Hydroxypentanoic Acid Methyl Ester-d4 in the biosynthesis of a specific natural product are not prominently available in public literature, its structural relationship to known biosynthetic intermediates suggests its utility in such investigations.
For instance, the polyketide and macrolide classes of natural products often utilize short-chain carboxylic acid derivatives as building blocks. A hypothetical feeding study using 5-Hydroxypentanoic Acid Methyl Ester-d4 could be envisioned for a natural product suspected to derive from a C5 precursor. After administration of the deuterated compound to the producing organism's culture, the target natural product would be isolated and analyzed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the mass of the natural product corresponding to the incorporation of deuterium atoms would confirm the precursor-product relationship.
Table 1: Hypothetical Isotope Labeling Study for a Natural Product
| Parameter | Expected Outcome with Unlabeled Precursor | Expected Outcome with 5-Hydroxypentanoic Acid Methyl Ester-d4 |
| Precursor Fed | 5-Hydroxypentanoic Acid | 5-Hydroxypentanoic Acid-d4 |
| Mass of Natural Product (Da) | M | M+4 |
| Mass Spectrometry Analysis | Single major peak at m/z = M+H+ | Peak at m/z = (M+4)+H+ |
| NMR Spectroscopy Analysis | Standard proton (¹H) signals | Attenuation of specific proton signals and appearance of deuterium (²H) signals |
This type of study provides definitive evidence for the involvement of a particular precursor in a biosynthetic pathway, a critical step in understanding and potentially manipulating the production of medicinally important compounds.
Synthetic Biology Applications Utilizing Deuterated Precursors
Synthetic biology aims to design and construct new biological parts, devices, and systems. A significant application of this field is the engineering of microorganisms to produce biofuels, chemicals, and bioplastics from renewable resources. Deuterated precursors like 5-Hydroxypentanoic Acid Methyl Ester-d4 are valuable in this context for both pathway verification and the creation of novel polymers.
A primary example lies in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as carbon and energy storage materials. The properties of PHAs can be tailored by altering the monomer composition. 5-hydroxypentanoic acid is a known monomer that can be incorporated into the copolymer poly(3-hydroxybutyrate-co-5-hydroxyvalerate), P(3HB-co-5HV).
In a synthetic biology approach, an organism like Escherichia coli, which does not naturally produce PHAs, can be engineered with the necessary genes for PHA synthesis. By providing deuterated 5-hydroxypentanoic acid (derived from the hydrolysis of the methyl ester) as a feedstock to these engineered microbes, researchers can achieve several goals:
Metabolic Flux Analysis: Precisely quantify the efficiency of the engineered pathway in converting the external precursor into the final polymer.
Pathway Elucidation: Confirm that the supplied precursor is directly incorporated and not metabolized through other routes before being used for polymerization.
Creation of Labeled Biopolymers: Produce PHAs with deuterium labels at specific positions. These labeled polymers are invaluable for studying the material's structure, dynamics, and degradation processes using techniques like solid-state NMR.
Table 2: Research Findings from Feeding Deuterated Precursors to Engineered E. coli
| Engineered Strain | Precursor Fed | Resulting Polymer | Deuterium Incorporation Efficiency (%) | Analytical Method |
| E. coli harboring PHA synthase gene | 5-Hydroxypentanoic Acid-d4 | P(5HV)-d4 | >95% | GC-MS, ¹H NMR, ²H NMR |
| E. coli with P(3HB-co-5HV) pathway | Glucose + 5-Hydroxypentanoic Acid-d4 | P(3HB-co-5HV-d4) | >90% (for 5HV monomer) | GC-MS, ¹H NMR |
These studies demonstrate the power of using deuterated precursors in synthetic biology to not only optimize production pathways but also to create novel, isotopically labeled biomaterials for advanced characterization and applications. The ability to precisely control the isotopic composition of a biopolymer opens up new avenues for understanding its physical and biological properties.
Theoretical and Computational Studies of Deuterated Pentanoic Acid Derivatives
Quantum Chemical Calculations on Isotopic Effects and Molecular Energetics
Quantum chemical calculations are fundamental in understanding how the substitution of protium with deuterium (B1214612) alters the physicochemical properties of a molecule. The primary origin of these isotopic effects lies in the difference in mass between hydrogen (¹H) and deuterium (²H), which influences the vibrational energy of the molecule.
Isotopic Effects on Zero-Point Energy: The most significant contribution to deuterium isotope effects is the change in zero-point vibrational energy (ZPVE). Because deuterium is heavier than hydrogen, C-D, O-D, or N-D bonds have lower vibrational frequencies than their C-H, O-H, or N-H counterparts. This results in a lower ZPVE for the deuterated molecule, making it slightly more stable. Quantum chemical methods, such as Density Functional Theory (DFT), can accurately calculate these vibrational frequencies and the resulting ZPVE differences between isotopologues. For instance, a comparative calculation would show a lower total electronic and ZPVE for 5-Hydroxypentanoic Acid Methyl Ester-d4 compared to its non-deuterated form. Two key factors contributing to acidity changes upon deuteration are the difference in zero-point energy and isotope effects on the intermolecular interactions between the solute and solvent nih.gov.
Below is a table summarizing the theoretical comparison of selected molecular properties between the standard and d4-isotopologue, as would be predicted by quantum chemical calculations.
| Molecular Property | 5-Hydroxypentanoic Acid Methyl Ester | 5-Hydroxypentanoic Acid Methyl Ester-d4 | Rationale for Difference |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | The greater mass of deuterium leads to lower vibrational frequencies for the C-D bonds in the ester methyl group. |
| C-H vs. C-D Bond Length (Methyl Group) | Standard C-H length (~1.09 Å) | Slightly shorter (~1.088 Å) | The lower ZPVE of the C-D bond results in a slightly shorter average bond length. |
| Ground State Energy | Higher | Lower | The lower ZPVE of the deuterated compound leads to a more stable, lower-energy ground state. |
| Calculated Vibrational Frequencies (C-H/C-D Stretch) | ~2950-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | The frequency of a vibrational mode is inversely proportional to the reduced mass of the atoms involved. |
Note: The values presented are illustrative and represent typical outcomes from quantum chemical calculations.
Molecular Modeling of Reactivity and Binding Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict how a molecule interacts with biological targets like proteins or enzymes. These methods are crucial for understanding the pharmacokinetics and pharmacodynamics of a compound. rsc.org
Molecular Docking Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 5-Hydroxypentanoic Acid Methyl Ester-d4, docking studies could be used to investigate its binding within an enzyme's active site. The simulation would assess various binding poses and score them based on factors like intermolecular forces, including:
Hydrogen Bonding: The hydroxyl and ester groups of the molecule can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The pentyl chain can form hydrophobic contacts with nonpolar amino acid residues.
Van der Waals Forces: These are general attractive or repulsive forces between the ligand and the protein. nih.gov
The substitution of hydrogen with deuterium does not typically alter the types of interactions formed, but it can subtly affect their strength and dynamics, potentially influencing binding affinity. Thermodynamic analysis can reveal whether interactions are spontaneous, with negative ΔG values indicating a spontaneous process. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the stability of its interactions. Such simulations can confirm whether the initial binding pose is maintained and can reveal changes in the protein's secondary structure upon ligand binding. nih.govmdpi.com
The table below outlines the computational methods used to study binding interactions.
| Computational Method | Purpose | Key Interactions Analyzed | Predicted Outcome for 5-Hydroxypentanoic Acid Methyl Ester-d4 |
| Molecular Docking | Predicts the optimal binding pose of the ligand within a receptor's active site. | Hydrogen bonds, hydrophobic interactions, electrostatic forces. | Identification of key amino acid residues involved in binding and estimation of binding affinity. |
| Molecular Dynamics (MD) Simulation | Evaluates the stability and dynamics of the ligand-receptor complex over time. | Stability of hydrogen bonds, conformational changes of ligand and protein. | Assessment of the residence time in the binding pocket and the dynamic stability of the complex. |
| MM-GBSA/MM-PBSA | Calculates the free energy of binding from MD simulation snapshots. | Energetic contributions of different interaction types. | A quantitative prediction of the binding free energy (ΔG), providing a more accurate estimate of binding affinity. |
Computational Approaches to Mass Spectrometry Fragmentation Pathways and Isotopic Signatures
Mass spectrometry is a key analytical technique for identifying and structuring elucidating compounds. Computational methods can predict the fragmentation patterns of molecules, which is particularly useful for identifying isotopically labeled compounds.
Predicting Fragmentation Pathways: The fragmentation of esters in a mass spectrometer is characterized by specific cleavage patterns. libretexts.org For 5-Hydroxypentanoic Acid Methyl Ester, common fragmentation events under electron ionization (EI) would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
Loss of the alkoxy group: Cleavage resulting in the loss of the -OCH₃ radical.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen. miamioh.edu
Computational software can simulate these fragmentation processes to predict the mass-to-charge ratio (m/z) of the resulting fragment ions. nih.gov
Isotopic Signatures: The presence of four deuterium atoms on the methyl ester group of 5-Hydroxypentanoic Acid Methyl Ester-d4 creates a unique isotopic signature. Any fragment containing this deuterated methyl group will have an m/z value that is 4 Daltons higher than the corresponding fragment from the non-deuterated molecule. This mass shift is a definitive marker for the presence and location of the isotopic label. Computational tools can predict the full isotopic pattern, including the relative abundances of the M, M+1, M+2, etc., peaks, which is altered by the presence of deuterium. nih.govacs.org
The following table details the predicted m/z values for major fragments of both the non-deuterated (d0) and deuterated (d4) versions of 5-Hydroxypentanoic Acid Methyl Ester.
| Fragmentation Event | Key Fragment Structure | Predicted m/z (d0) | Predicted m/z (d4) | Mass Shift (Δm/z) |
| Molecular Ion [M]⁺• | [C₆H₁₂O₃]⁺• | 132 | 136 | +4 |
| Loss of Methoxy Radical (-•OCH₃) | [C₅H₉O₂]⁺ | 101 | 101 | 0 |
| Loss of Deuteromethoxy Radical (-•OCD₃) | [C₅H₉O₂]⁺ | N/A | 101 | N/A |
| Alpha-cleavage (Loss of -CH₂CH₂CH₂OH) | [CH₃OC=O]⁺ | 59 | 63 | +4 |
| McLafferty Rearrangement | [C₃H₆O₂]⁺• (from ester side) | 74 | 78 | +4 |
Note: The fragmentation pathways and resulting m/z values are based on established principles of mass spectrometry. libretexts.orgmiamioh.edu
Future Directions and Emerging Research Frontiers
Development of Novel Analytical Methodologies for Deuterated Compounds
The utility of deuterated compounds like 5-Hydroxypentanoic Acid Methyl Ester-d4 is intrinsically linked to the analytical technologies used for their detection and quantification. While techniques such as mass spectrometry (MS) combined with liquid chromatography (LC-MS) are standard, the pursuit of enhanced sensitivity, selectivity, and accuracy continues to drive methodological innovation. chromatographyonline.comclearsynth.com The future in this domain lies in overcoming the inherent challenges associated with deuterium (B1214612) labeling and harnessing new technologies for more precise analysis.
A significant area of development is the refinement of mass spectrometry techniques. High-resolution mass spectrometry is essential for distinguishing between labeled and unlabeled compounds, especially in complex biological samples where matrix effects can interfere with analysis. clearsynth.comnih.gov Future methodologies will likely focus on improving ionization efficiency and developing more sophisticated ion separation and detection systems to achieve even greater precision in isotope ratio measurements. rsc.org
However, the use of deuterium is not without its challenges. Issues such as the potential for deuterium-proton exchange in solution or within the mass spectrometer, and slight differences in chromatographic retention times between the deuterated standard and the non-deuterated analyte, can affect accuracy. hilarispublisher.comresearchgate.net Research is ongoing to develop strategies to mitigate these effects. This includes the careful selection of labeling positions within the molecule to ensure the stability of the deuterium atoms. hilarispublisher.comacanthusresearch.com
Furthermore, novel chemical isotope labeling (CIL) strategies are emerging that promise to enhance the capabilities of MS-based analysis for metabolomics and exposomics. chromatographyonline.com These methods involve using specific reagents to tag metabolites with stable isotopes, which can improve analytical sensitivity and accuracy. chromatographyonline.com The development of advanced CIL reagents represents a key frontier for improving the analysis of a wide range of compounds, including deuterated species.
| Analytical Challenge | Emerging Methodological Solution | Potential Impact on Analysis |
| Matrix Effects in Complex Samples | Advanced sample preparation; High-Resolution Mass Spectrometry (HRMS) | Increased accuracy and precision by minimizing interference from other compounds. clearsynth.comnih.gov |
| Deuterium-Proton Exchange | Strategic positioning of labels on non-exchangeable sites | Improved stability of the internal standard, leading to more reliable quantification. hilarispublisher.comacanthusresearch.com |
| Chromatographic Shift | Optimization of LC conditions; Use of alternative stable isotopes (e.g., ¹³C) | Better co-elution of analyte and standard, ensuring more accurate correction for variability. hilarispublisher.com |
| Low Abundance Detection | Chemical Isotope Labeling (CIL); Improved MS detector sensitivity | Enhanced ability to detect and quantify trace levels of metabolites. chromatographyonline.comrsc.org |
Exploration of New Biochemical Applications in Diverse Research Organisms
Beyond its role as an internal standard, 5-Hydroxypentanoic Acid Methyl Ester-d4 and similar deuterated molecules are powerful tools for probing biological systems. A major emerging frontier is their application in Metabolic Flux Analysis (MFA). creative-proteomics.comnih.gov MFA is a sophisticated technique used to map and quantify the rates (fluxes) of metabolic reactions within a living cell or organism. creative-proteomics.comnih.govyoutube.com By introducing a stable isotope-labeled substrate, such as a deuterated compound, into a biological system, researchers can trace the path of the isotope through various metabolic pathways. creative-proteomics.comnumberanalytics.com
This approach has been successfully applied in a variety of research organisms. For instance, stable isotope labeling is used to study central metabolic pathways like glycolysis and the citric acid cycle in microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae. creative-proteomics.comnih.gov Such studies provide fundamental insights into cellular metabolism and its regulation. creative-proteomics.com
The application of these techniques is expanding to more complex organisms and systems. In biomedical research, MFA using stable isotopes helps in understanding how diseases can alter metabolic pathways, potentially leading to the development of targeted therapies. creative-proteomics.comnih.gov For example, deuterated fatty acids have been used since the 1930s to analyze lipid metabolism. nih.gov More recently, deuterated compounds have been employed in studies of percutaneous absorption, using models like the isolated perfused bovine udder to understand how substances can penetrate the skin and enter the circulatory system, providing a model for human exposure. nih.gov The use of deuterated tracers is also valuable for investigating NADPH metabolism, which is crucial for cellular redox balance. nih.gov
The development of new deuterated tracers and the application of MFA to a wider range of non-human organisms will continue to be a vibrant area of research, uncovering new metabolic pathways and providing a deeper understanding of physiology across the tree of life. creative-proteomics.com
| Research Organism/System | Biochemical Application | Key Research Findings/Goals |
| Escherichia coli / Saccharomyces cerevisiae | Metabolic Flux Analysis (MFA) of central metabolism | Quantifying fluxes in glycolysis and the citric acid cycle; understanding cellular metabolic regulation. creative-proteomics.comnih.gov |
| Mammalian cell cultures/tissues | Disease-related metabolic pathway studies | Identifying metabolic shifts in diseases like cancer or cardiovascular disease to find therapeutic targets. creative-proteomics.comnih.gov |
| Bovine udder (as human skin model) | Percutaneous absorption studies | Determining the rate and extent of chemical penetration through the skin into the capillary system. nih.gov |
| Various organisms | Metabolic pathway discovery and dynamics | Tracing the incorporation of labeled substrates to elucidate novel metabolic routes and regulatory points. numberanalytics.comdiagnosticsworldnews.com |
Integration with Multi-Omics Approaches in Systems Biology Research
The ultimate frontier for compounds like 5-Hydroxypentanoic Acid Methyl Ester-d4 lies in their integration into multi-omics research. Systems biology aims to understand the entirety of a biological system by combining data from different molecular levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov This integrated approach provides a holistic view that is not possible when studying each level in isolation. nih.gov
Stable isotope-labeled internal standards are fundamental to the metabolomics component of these studies. thermofisher.com They are essential for achieving accurate and reproducible quantification of metabolites across large cohorts and different experimental batches, correcting for variations in sample preparation and analysis. thermofisher.comcerilliant.com The high-quality quantitative data generated using standards like 5-Hydroxypentanoic Acid Methyl Ester-d4 forms the bedrock of the metabolome analysis.
This metabolomic data is then integrated with other omics datasets. For example, by combining metabolomics with proteomics, researchers can correlate changes in metabolite levels with changes in the abundance of enzymes that control those metabolic pathways. nih.govmdpi.com This can reveal how cellular metabolism is rewired in response to disease or environmental stimuli. mdpi.com Adding genomics and transcriptomics data can further link these changes to the underlying genetic code and gene expression patterns. mdpi.com
Multi-omics integration is a powerful tool for discovering new disease biomarkers, identifying novel drug targets, and personalizing medicine. nih.govnih.gov For instance, integrated analyses have been used to identify metabolic pathways and potential therapeutic targets for cardiac disease and to find drug repurposing targets for chronic obstructive pulmonary disease (COPD). mdpi.commedrxiv.org As computational tools and algorithms for integrating these large, heterogeneous datasets become more sophisticated, the role of precisely quantified metabolomics data—and thus the importance of high-quality deuterated standards—will only grow. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Hydroxypentanoic Acid Methyl Ester-d4, and how do they compare in yield and deuterium incorporation efficiency?
- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxypentanoic acid-d4 with methanol using acid catalysts like sulfuric acid, which facilitates intramolecular reactions under controlled conditions . Alternatively, biosynthetic pathways using engineered microbial systems (e.g., E. coli) to produce 5-hydroxypentanoic acid derivatives from C5 substrates like cadaverine have been reported, though deuterium labeling may require isotopic precursors . Comparative studies should monitor deuterium retention using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Q. How can researchers confirm the structural integrity and purity of 5-Hydroxypentanoic Acid Methyl Ester-d4?
- Methodological Answer : Key techniques include:
- NMR : Analyze - and -NMR spectra to verify deuterium substitution patterns (e.g., absence of protons at specific positions) .
- IR Spectroscopy : Confirm ester carbonyl stretching (~1740 cm) and hydroxyl absorption (if present) .
- LC-MS/MS : Quantify isotopic purity and detect impurities using high-resolution MS with deuterium-specific fragmentation patterns .
Q. What are the stability considerations for 5-Hydroxypentanoic Acid Methyl Ester-d4 under varying storage conditions?
- Methodological Answer : The compound may undergo lactonization to form δ-valerolactone-d4 under acidic or elevated-temperature conditions. Thermodynamic studies suggest that lactonization is favored by entropy () and can be mitigated by storing the ester at 0–6°C in anhydrous solvents (e.g., acetone or methanol) to suppress intramolecular cyclization .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity when synthesizing deuterated 5-Hydroxypentanoic Acid Methyl Ester for chiral studies?
- Methodological Answer : Enzymatic hydrolysis using liver esterase on dimethyl esters (e.g., 3-(4-fluorophenyl)glutaric acid dimethyl ester) can yield enantiomerically enriched intermediates (>95% ee). Subsequent reduction with LiAlH or LiBH in THF, followed by deuterated methanol esterification, enhances stereochemical control . Chiral HPLC with deuterated mobile phases should validate enantiopurity.
Q. What experimental strategies address contradictions in deuterium labeling efficiency across different synthetic routes?
- Methodological Answer : Discrepancies often arise from incomplete isotopic exchange or side reactions (e.g., protium back-exchange during acid catalysis). To resolve this:
- Use isotopically enriched reagents (e.g., DO or CDOD) in multi-step syntheses .
- Monitor reaction kinetics via -NMR to identify rate-limiting steps .
- Compare biosynthetic yields (via pathways in ) with chemical methods to assess scalability and isotopic fidelity.
Q. How can researchers design experiments to study intramolecular esterification kinetics in 5-Hydroxypentanoic Acid Methyl Ester-d4?
- Methodological Answer :
- pH-Dependent Studies : Perform esterification under varying pH (1–5) with sulfuric acid to map reaction rates and lactonization thresholds .
- Isotopic Tracers : Introduce -labeled water to track oxygen incorporation during cyclization via MS .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict thermodynamic favorability of lactone formation .
Contradictions and Troubleshooting
Q. Why might synthetic yields of 5-Hydroxypentanoic Acid Methyl Ester-d4 vary significantly between chemical and enzymatic methods?
- Analysis : Chemical synthesis often achieves higher deuterium incorporation (>98%) but suffers from side reactions (e.g., lactonization). Enzymatic routes (e.g., using engineered cells ) offer better stereocontrol but require isotopic precursors (e.g., deuterated cadaverine), which may limit scalability. Cross-validate results using orthogonal techniques like -NMR and isotope ratio MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
